N-(furan-2-ylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
Its structure integrates a fused thiophene-pyrimidine core with a 4-oxo-3,4-dihydro group, a phenyl substituent at position 7, and a piperidine-3-carboxamide moiety linked to a furan-2-ylmethyl group. This unique architecture enhances its binding affinity to enzymatic targets while modulating physicochemical properties such as solubility and metabolic stability .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c28-21(24-12-17-9-5-11-30-17)16-8-4-10-27(13-16)23-25-19-18(15-6-2-1-3-7-15)14-31-20(19)22(29)26-23/h1-3,5-7,9,11,14,16H,4,8,10,12-13H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDSQNJJBXOECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(furan-2-ylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic derivative that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O4 |
| Molecular Weight | 326.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | NSGNDEMVWMNNQC-UHFFFAOYSA-N |
Anticancer Activity
Research has indicated that compounds related to thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit cancer cell proliferation effectively. In one study, a related compound demonstrated an IC50 value of 5.25 µM against PTP1B, indicating strong anticancer potential compared to standard drugs like doxorubicin .
Antibacterial Activity
The compound's structural features suggest potential antibacterial activity. A series of piperidine derivatives have been evaluated for their antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. These studies revealed moderate to strong antibacterial effects, with some derivatives exhibiting MIC values as low as 2 µg/mL .
Enzyme Inhibition
Inhibition of specific enzymes is another critical aspect of the biological activity of this compound. Compounds containing the piperidine moiety have been shown to act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, certain derivatives displayed strong inhibitory activity against AChE, which is crucial in the treatment of neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The furan and thieno[3,2-d]pyrimidine moieties can engage in hydrogen bonding and π-stacking interactions with amino acids in enzyme active sites, leading to inhibition or modulation of enzymatic activity .
Study 1: Anticancer Evaluation
A recent study evaluated the anticancer efficacy of a related thieno[3,2-d]pyrimidine derivative in various cancer cell lines (HepG-2, HT-29, NCI-H460). The results indicated that the compound exhibited GI50 values ranging from 0.02 to 0.05 µM across these cell lines, demonstrating superior activity compared to doxorubicin .
Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of piperidine derivatives. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria. Notably, one derivative showed an MIC value of 0.9 µM against Staphylococcus aureus, highlighting its potential as an antibacterial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, including thienopyrimidines, pyridine derivatives, and dihydropyridines, based on synthesis routes, biological activity, and physicochemical data.
Physicochemical Properties
- Solubility : The target compound’s piperidine-3-carboxamide group improves aqueous solubility (logS = -3.2) compared to AZ331 (logS = -4.5) and 4-(4-bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine (logS = -5.1) .
- Metabolic Stability: The thienopyrimidine core confers resistance to CYP3A4-mediated oxidation (t₁/₂ = 120 min) versus 1,4-dihydropyridines (t₁/₂ = 45–60 min) .
Key Research Findings
Synthetic Flexibility: The target compound’s synthesis employs a hybrid approach combining Biginelli-like cyclization (for the thienopyrimidine core) and amide coupling (for the piperidine-furan side chain), yielding >85% purity .
Selectivity: Unlike AZ331, which non-selectively inhibits COX-2, the target compound shows 50-fold selectivity for JAK2 over JAK1 (IC₅₀ = 7.5 µM) due to its hydrophobic furan-piperidine interaction with the kinase’s ATP-binding pocket .
Toxicity: Preliminary in vitro studies indicate lower hepatotoxicity (LD₅₀ > 100 µM in HepG2 cells) compared to quinoline-containing analogs (LD₅₀ = 25 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
